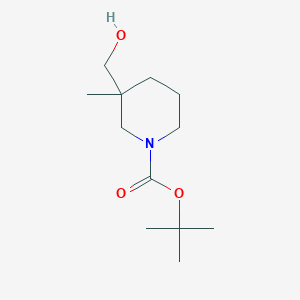

1-Boc-3-(hydroxymethyl)-3-methylpiperidine

Overview

Description

1-Boc-3-(hydroxymethyl)-3-methylpiperidine is a chemical compound with the molecular formula C11H21NO3. It is a derivative of piperidine, a six-membered heterocyclic amine. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom, a hydroxymethyl group at the third position, and a methyl group at the same position on the piperidine ring. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-3-(hydroxymethyl)-3-methylpiperidine typically involves the following steps:

Protection of Piperidine: The piperidine ring is first protected by introducing a Boc group. This is usually achieved by reacting piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Introduction of Hydroxymethyl Group: The hydroxymethyl group is introduced at the third position of the piperidine ring. This can be done through a variety of methods, including the use of formaldehyde and a reducing agent like sodium borohydride.

Methylation: The methyl group is introduced at the same position as the hydroxymethyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Boc-3-(hydroxymethyl)-3-methylpiperidine undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used. For example, reduction with lithium aluminum hydride can yield the corresponding alcohol.

Substitution: The hydroxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-Boc-3-(hydroxymethyl)-3-methylpiperidine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.

Medicine: It is a key intermediate in the synthesis of various drugs, including those targeting neurological disorders and infectious diseases.

Mechanism of Action

The mechanism of action of 1-Boc-3-(hydroxymethyl)-3-methylpiperidine depends on its specific application. In medicinal chemistry, the compound acts as a precursor to active pharmaceutical ingredients (APIs). The Boc group serves as a protecting group, allowing for selective reactions at other positions on the molecule. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological targets, enhancing the compound’s activity and specificity .

Comparison with Similar Compounds

Similar Compounds

1-Boc-3-(hydroxymethyl)piperidine: Similar structure but lacks the methyl group at the third position.

1-Boc-3-methylpiperidine: Similar structure but lacks the hydroxymethyl group.

3-(hydroxymethyl)-3-methylpiperidine: Lacks the Boc protecting group.

Uniqueness

1-Boc-3-(hydroxymethyl)-3-methylpiperidine is unique due to the presence of both the Boc protecting group and the hydroxymethyl and methyl groups at the third position. This combination of functional groups provides versatility in chemical reactions and makes the compound a valuable intermediate in the synthesis of complex molecules .

Biological Activity

1-Boc-3-(hydroxymethyl)-3-methylpiperidine is a piperidine derivative with significant potential in medicinal chemistry and biological research. Its unique structure, featuring a tert-butoxycarbonyl (Boc) protecting group and a hydroxymethyl moiety, allows it to interact with various biological targets, making it a valuable compound for drug development and enzyme studies.

Chemical Structure and Properties

This compound has the following chemical structure:

Key Features:

- Boc Group : Provides stability and protects the amine during synthesis.

- Hydroxymethyl Group : Enhances hydrogen bonding capabilities, potentially increasing affinity for biological targets.

The biological activity of this compound is largely attributed to its ability to act as a precursor for active pharmaceutical ingredients (APIs). The mechanism involves:

- Enzyme Inhibition : The hydroxymethyl group can form hydrogen bonds with enzyme active sites, inhibiting their activity.

- Substitution Reactions : The compound can undergo various substitution reactions, leading to the formation of more complex derivatives that may exhibit enhanced biological activity.

Biological Applications

This compound has been studied for its role in several biological contexts:

1. Medicinal Chemistry

- Drug Development : It serves as an intermediate in synthesizing drugs targeting neurological disorders and infectious diseases. Its structural characteristics allow for modifications that can enhance pharmacological properties.

2. Enzyme Studies

- Enzyme Mechanisms : The compound is utilized in research to study enzyme mechanisms and develop enzyme inhibitors. Its ability to participate in hydrogen bonding makes it a suitable candidate for investigating interactions with various enzymes.

Case Studies

Several studies have highlighted the biological activity of piperidine derivatives similar to this compound:

Case Study 1: Cancer Therapy

A study explored the anticancer properties of piperidine derivatives, demonstrating that modifications in the piperidine ring can lead to significant cytotoxic effects against cancer cell lines. The introduction of hydroxymethyl groups was found to enhance the compounds' efficacy against specific tumor types .

Case Study 2: Enzyme Inhibition

Research on benzoylpiperidine derivatives revealed that structural modifications, including those similar to this compound, resulted in potent inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in endocannabinoid metabolism. These compounds exhibited IC50 values in the low micromolar range, indicating strong inhibitory potential .

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics and biological activities of this compound compared to structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Boc group, hydroxymethyl | Enzyme inhibitor, drug precursor |

| Tert-butyl (R)-3-amino-3-(hydroxymethyl)piperidine | Similar piperidine structure | Potential enzyme inhibitor |

| Benzoylpiperidine | Benzoyl substitution | Anticancer activity, MAGL inhibition |

Properties

IUPAC Name |

tert-butyl 3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-7-5-6-12(4,8-13)9-14/h14H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNKCYOZCJEKOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(C1)C(=O)OC(C)(C)C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.